Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1017789-40-0) is a pyrrolidine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . It features a benzyl carbamate group, an amino substituent at position 3, and a hydroxymethyl group at position 4 of the pyrrolidine ring. This compound is utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor-targeted therapies . It is stored under dark, dry conditions at 2–8°C due to its sensitivity to moisture and light .
Properties
IUPAC Name |
benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPNFNWSNFFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173352 | |
| Record name | Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-40-0 | |
| Record name | Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-amino-4-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzyl 3-amino-4-carboxylpyrrolidine-1-carboxylate.
Reduction: Benzyl 3-amino-4-(aminomethyl)pyrrolidine-1-carboxylate.
Substitution: Benzyl 3-azido-4-(hydroxymethyl)pyrrolidine-1-carboxylate.
Scientific Research Applications
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxymethyl and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stereochemical Variations
Benzyl cis-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1821794-05-1)
This stereoisomer of the target compound highlights the importance of configuration in biological activity. The cis arrangement of the amino and hydroxymethyl groups may enhance binding affinity to specific targets, such as autotaxin (ATX) inhibitors, compared to trans isomers .
(3S,4S)-Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate
This salt form incorporates a chiral counterion ((S)-2-hydroxy-2-phenylacetate), improving aqueous solubility and bioavailability. Priced at €1,114.00 per 100 mg , it is a high-value intermediate for precision drug synthesis .
Substituent Variations
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (C₈H₁₆N₂O₃, MW: 188.23)
The ethyl ester is more prone to hydrolysis, limiting its utility in prolonged drug delivery systems .
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
Substituting hydroxymethyl with methyl decreases polarity, enhancing membrane permeability. The hydrochloride salt improves crystallinity and stability, making it suitable for solid-state formulations .
Functional Group Additions
Racemic Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
The introduction of fluorine at position 3 increases electronegativity, which may improve binding to hydrophobic enzyme pockets. However, the racemic mixture requires resolution for therapeutic use, adding synthetic complexity .
tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
This analog (compound 21, ) features dual hydroxymethyl groups and a tert-butyl carbamate. The tert-butyl group offers superior steric protection for the amine, enhancing stability during multi-step syntheses .
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
With a hydroxymethyl group at position 2 instead of 4, this compound (C₁₃H₁₅NO₄, MW: 250) lacks the amino substituent, reducing its utility in amine-mediated coupling reactions critical for drug conjugation .
Data Tables
Table 1: Key Structural and Physical Properties
Biological Activity
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS RN: 1017789-40-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Physical State : Solid
The compound features a pyrrolidine ring, an amino group, and a hydroxymethyl side chain, contributing to its reactivity and biological potential.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial and antifungal activities. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural features suggest potential applications in cancer therapy. Research on similar pyrrolidine compounds has revealed cytotoxic effects against various cancer cell lines. In particular, some derivatives have shown enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin . This indicates that this compound may also possess anticancer properties worth exploring.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier could position it as a candidate for neuroprotective therapies. Studies on related compounds have demonstrated their role in inhibiting neurodegenerative processes associated with diseases such as Alzheimer's and HIV-related cognitive decline . The incorporation of this compound into peptide synthesis may enhance the bioavailability and efficacy of neuroprotective agents.
Synthesis Methods
This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The general synthetic pathway includes:
- Formation of the Pyrrolidine Ring : Utilizing appropriate starting materials such as amino acids or their derivatives.
- Hydroxymethylation : Introducing the hydroxymethyl group via selective oxidation or other functionalization techniques.
- Benzyl Protection : Employing benzyl groups to protect reactive sites during synthesis.
These methods allow for the production of high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Several studies highlight the biological activity of benzyl-substituted pyrrolidines:
- Antimicrobial Activity : A study evaluating various monomeric alkaloids found significant antibacterial effects in pyrrolidine derivatives, leading to further investigations into their mechanisms of action .
- Anticancer Research : A series of studies focused on the anticancer properties of pyrrolidine-based compounds revealed promising results in inducing cell death in specific cancer types, suggesting that this compound may also exhibit similar effects .
- Neuroprotective Applications : Investigations into related compounds have shown potential benefits in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .
Q & A
Q. Table 1: Common Protecting Groups and Conditions
| Protecting Group | Stability | Deprotection Method | Reference |
|---|---|---|---|
| Cbz (Benzyl) | Basic | Hydrogenolysis | |
| Boc (tert-Butyl) | Acidic | TFA/DCM |
What challenges arise in determining the crystal structure of this compound, and how can SHELX programs address them?
Answer:
Crystallographic analysis of this pyrrolidine derivative is complicated by its flexible backbone and potential for disordered substituents. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling:
- Disordered Moieties : The hydroxymethyl group may exhibit rotational disorder, requiring restraints or split-site modeling .
- Hydrogen Bonding Networks : SHELXL’s constraints can model hydrogen bonds between the amino and hydroxyl groups, critical for stabilizing the crystal lattice .
- High-Resolution Data : Use synchrotron radiation to improve data quality, especially for light-atom structures .
What methodologies ensure stereochemical purity during synthesis, given the compound’s multiple chiral centers?
Answer:
Stereochemical control is critical due to the compound’s (3,4) chiral centers. Approaches include:
- Chiral Auxiliaries : Use enantiopure starting materials, such as (2S,4R)-configured pyrrolidine derivatives, to guide stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps to achieve >95% enantiomeric excess .
- Analytical Validation : Confirm stereopurity via chiral HPLC or circular dichroism (CD) spectroscopy .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR identifies regiochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) and confirms hydroxymethyl (δ 3.7–4.2 ppm) and benzyl groups (δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]+ peaks with <2 ppm error) .
- X-ray Diffraction : Resolve absolute configuration if single crystals are obtainable .
Q. Table 2: Key NMR Signals
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Pyrrolidine C-1 | 3.8–4.1 (m) | 60–65 |
| Benzyl CH2 | 5.1 (s) | 67–70 |
| Hydroxymethyl | 3.7–4.2 (br) | 62–65 |
How can researchers assess the compound’s stability under experimental conditions (e.g., aqueous or oxidative environments)?
Answer:
- Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (25–60°C), and oxidants (H2O2) for 24–72 hours. Monitor degradation via HPLC .
- Solid-State Stability : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the benzyl ester .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard lab conditions .
How can computational modeling predict the compound’s reactivity or interactions in biological systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., proteases) by docking the compound into active sites using software like AutoDock Vina .
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., amino group: −0.5 e) .
- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for in vitro assays .
How should researchers address contradictory data in synthetic yields or spectroscopic results?
Answer:
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
- Cross-Validation : Compare NMR data with structurally validated analogs (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) to resolve signal assignments .
- Error Analysis : Use statistical tools (e.g., RSD for yields) to identify outliers in replicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
